Canagliflozin works by inhibiting the SGLT2 protein located in the kidneys. This protein is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking SGLT2, canagliflozin increases urinary glucose excretion (UGE), thereby lowering blood sugar levels [].
Numerous studies have demonstrated the effectiveness of canagliflozin in improving glycemic control in patients with type 2 diabetes. It has been shown to significantly reduce hemoglobin A1c (HbA1c), a marker of long-term blood sugar control [, ]. Additionally, canagliflozin has been shown to be effective across various patient subgroups, including those with different baseline HbA1c levels.
Research suggests that canagliflozin offers additional benefits beyond glycemic control. It has been shown to:
Canagliflozin is a medication classified as a sodium-glucose cotransporter-2 inhibitor, primarily used in the management of type 2 diabetes mellitus. It functions by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, canagliflozin promotes the excretion of glucose through urine, thereby lowering blood sugar levels. The drug is marketed under various brand names, including Invokana, and was approved for medical use in 2013 in several regions, including the United States and the European Union .
Canagliflozin works by inhibiting the SGLT2 protein located in the kidneys. This protein is responsible for reabsorbing glucose from the urine back into the bloodstream []. By blocking SGLT2, Canagliflozin increases the amount of glucose excreted in the urine, leading to lower blood sugar levels. This mechanism offers several advantages over other diabetes medications, including a low risk of hypoglycemia (low blood sugar) [].
The primary chemical reaction involving canagliflozin is its interaction with the SGLT2 transporter. When canagliflozin binds to SGLT2, it prevents glucose from being reabsorbed into the bloodstream. This leads to increased glucose levels in urine and promotes osmotic diuresis, resulting in a reduction of blood pressure . The metabolic pathway of canagliflozin involves O-glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase enzymes (UGT1A9 and UGT2B4), leading to the formation of inactive metabolites .
Canagliflozin exhibits significant biological activity as an antihyperglycemic agent. It selectively inhibits SGLT2 with a high degree of potency, leading to a substantial increase in urinary glucose excretion—up to 119 grams per day. This mechanism operates independently of insulin secretion, making it particularly beneficial for patients with varying stages of diabetes . Additionally, canagliflozin has been shown to provide cardiovascular benefits and reduce risks associated with kidney disease in diabetic patients .
The synthesis of canagliflozin involves several steps that typically include:
Canagliflozin is primarily used for:
Canagliflozin has been studied for its interactions with other medications and its effects on various biological systems. Notably:
Canagliflozin belongs to a class of drugs known as sodium-glucose cotransporter-2 inhibitors. Other similar compounds include:
Compound Name | Mechanism of Action | Uniqueness |
---|---|---|
Dapagliflozin | SGLT2 Inhibition | Lower risk of urinary tract infections |
Empagliflozin | SGLT2 Inhibition | Strong cardiovascular benefits |
Ertugliflozin | SGLT2 Inhibition | Focus on renal protection |
Canagliflozin's unique profile includes its ability to inhibit both SGLT1 and SGLT2, albeit with higher selectivity for SGLT2. This dual action allows it not only to manage blood glucose levels but also to potentially influence postprandial glucose absorption through its effect on SGLT1 in the intestines . Furthermore, it has a well-documented safety profile concerning cardiovascular outcomes and renal health among diabetic patients.
The discovery of canagliflozin emerged from efforts to improve upon phlorizin, a natural SGLT1/SGLT2 inhibitor derived from apple bark. Despite phlorizin’s ability to induce glucosuria, its poor oral bioavailability and non-selectivity limited therapeutic utility. Mitsubishi Tanabe Pharma Corporation pioneered the development of metabolically stable C-glucosides, discovering that replacing the O-glucoside linkage in early analogs (e.g., T-1095) with a C-glucoside scaffold enhanced resistance to enzymatic degradation.
In 2010, Nomura et al. reported the synthesis of 4b-3 (later named canagliflozin), a thiophene-containing C-glucoside with nanomolar potency against SGLT2 (IC₅₀ = 2.2 nM) and >1,400-fold selectivity over SGLT1. Preclinical studies in high-fat diet-fed KK mice demonstrated dose-dependent reductions in blood glucose and HbA1c, alongside increased urinary glucose excretion. These findings validated its potential as a once-daily oral agent for T2DM.
Janssen Research & Development spearheaded the global Phase 3 program, enrolling over 10,300 patients across nine trials. Key outcomes included:
FDA approval for T2DM followed in March 2013, with subsequent approvals in the EU (2013) and Japan (2024). In 2018, canagliflozin became the first oral antidiabetic drug approved to reduce cardiovascular risk in patients with established heart disease.
Canagliflozin possesses the molecular formula C₂₄H₂₅FO₅S, representing a complex organic molecule with 24 carbon atoms, 25 hydrogen atoms, one fluorine atom, five oxygen atoms, and one sulfur atom [1] [2]. The compound has a molecular weight of 444.5 grams per mole, as determined through computational analysis and confirmed by multiple analytical sources [1] [4] [7]. The exact mass has been calculated as 444.140672805 atomic mass units using high-resolution mass spectrometry techniques [7]. This molecular composition reflects the presence of multiple aromatic ring systems, a glucose derivative, and heteroatoms that contribute to the compound's unique pharmacological properties [1] [2].
Table 1: Basic Chemical Properties of Canagliflozin
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₅FO₅S |
Molecular Weight (g/mol) | 444.5 |
CAS Number | 842133-18-0 |
IUPAC Name (Systematic) | (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI Key | XTNGUQKDFGDXSJ-ZXGKGEBGSA-N |
Canagliflozin exhibits a complex molecular architecture characterized by multiple distinct structural domains [1] [8]. The molecule consists of a D-glucopyranose unit connected to an elaborate aglycon moiety through a carbon-carbon glycosidic bond, classifying it as a C-glucoside rather than the more common O-glucoside [8]. The aglycon portion features a sophisticated arrangement of aromatic ring systems linked through specific bridging elements [1] [17].
The primary structural framework comprises a 4-methylphenyl ring directly attached to the glucose moiety at the anomeric position [1] [7]. This central benzene ring bears a methyl substituent at the para position and a methylene bridge at the meta position [7]. The methylene bridge connects to a thiophene ring system, which in turn is substituted with a 4-fluorophenyl group at the 5-position [1] [8].
The tetrahydropyran ring, derived from D-glucopyranose, adopts a chair conformation as confirmed by X-ray crystallographic studies [17] [20]. This six-membered ring contains four hydroxyl groups positioned at the C-2, C-3, C-4, and C-5 carbons, along with a primary hydroxymethyl group at the C-6 position [1] [17]. These hydroxyl groups are responsible for the compound's hydrogen bonding capabilities and contribute significantly to its three-dimensional structure [17] [21].
The thiophene heterocycle serves as a critical structural element, providing enhanced metabolic stability compared to furan analogues [8]. Research during the compound's development revealed that replacement of furan with thiophene significantly improved inhibitory activity, suggesting the importance of this heteroaromatic system [22]. The fluorine atom positioned para to the thiophene attachment point introduces electronic effects that influence the molecule's binding affinity and selectivity [8] [13].
Table 2: Functional Groups and Structural Features
Structural Feature | Chemical Formula | Position/Description |
---|---|---|
Thiophene Ring | C₄H₂S | 5-(4-fluorophenyl)thiophen-2-yl unit |
Fluorobenzene Ring | C₆H₄F | para-fluorinated benzene ring |
Methylbenzene Ring | C₇H₇ | 4-methylphenyl unit attached to glucose |
Tetrahydropyran Ring (Glucose Unit) | C₆H₁₁O₆ | D-glucopyranose in chair conformation |
Hydroxyl Groups | 4 × -OH | At C-2, C-3, C-4, C-5 positions |
Hydroxymethyl Group | -CH₂OH | At C-6 position (primary alcohol) |
Methylene Bridge | -CH₂- | Connecting thiophene to benzene |
Methyl Substituent | -CH₃ | At para position of benzene ring |
Canagliflozin contains five asymmetric carbon centers, all located within the D-glucopyranose moiety, which confer specific three-dimensional arrangements essential for biological activity [1] [4]. The stereochemical configuration follows the systematic nomenclature: (2S,3R,4R,5S,6R), indicating the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules [1] [7].
The anomeric carbon (C-2) adopts the S-configuration, corresponding to the β-anomeric arrangement typical of naturally occurring glucose derivatives [1] [17]. This configuration places the 4-methylphenyl substituent in an equatorial position relative to the chair conformation of the tetrahydropyran ring [17] [20]. The remaining chiral centers at C-3, C-4, C-5, and C-6 maintain the stereochemical pattern characteristic of D-glucose, with the 3R,4R,5S,6R configuration [1] [7].
Crystallographic analysis has revealed conformational differences between independent molecules in the crystal lattice [17] [20]. The torsion angles between the central benzene ring and the thiophene system vary between molecules, with C9A—C10A—C11A—C12A measuring 113.3° in one molecule and C9B—C10B—C11B—C12B measuring 108.0° in another [17] [21]. These conformational variations demonstrate the inherent flexibility of the aglycon chain while maintaining the rigid stereochemistry of the glucose unit [17].
The dihedral angles between aromatic ring systems provide additional stereochemical information [17] [21]. The terminal fluorobenzene ring forms dihedral angles of 24.2° and 20.5° with the thiophene ring in different molecular conformations [17]. The methylbenzene ring exhibits dihedral angles of 115.7° and 111.7° relative to the thiophene system [17] [21]. These angular relationships influence the overall molecular shape and contribute to the compound's binding specificity [17].
Table 3: Stereochemical Configuration of Canagliflozin
Chiral Center | Configuration | Description |
---|---|---|
C-2 (Anomeric carbon) | S | β-configuration at anomeric center |
C-3 (Ring carbon) | R | Equatorial hydroxyl group |
C-4 (Ring carbon) | R | Equatorial hydroxyl group |
C-5 (Ring carbon) | S | Axial hydroxyl group |
C-6 (Ring carbon) | R | Hydroxymethyl substituent |
Canagliflozin exhibits characteristic physical properties that reflect its complex molecular structure and intermolecular interactions [5] [11]. The compound appears as a white to pale yellow crystalline solid under standard conditions [5] [6]. The melting point has been experimentally determined to range from 90-95°C, with differential scanning calorimetry studies confirming a sharp endothermic peak at approximately 90°C [11] [15]. This melting behavior indicates a well-ordered crystalline structure with defined intermolecular interactions [11].
The predicted boiling point of 642.9 ± 55.0°C at standard atmospheric pressure reflects the substantial molecular weight and extensive hydrogen bonding capabilities of the compound [16] [19]. The density has been calculated as 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [16] [19]. The flash point of 342.6 ± 31.5°C suggests moderate thermal stability under normal handling conditions [16].
Solubility characteristics demonstrate the amphiphilic nature of canagliflozin [5] [11]. The compound is practically insoluble in water, reflecting the predominant hydrophobic character contributed by the aromatic ring systems [11]. However, it shows high solubility in organic solvents, particularly methanol, where it dissolves freely [11]. This solubility pattern is consistent with the presence of multiple hydroxyl groups that can form hydrogen bonds with protic solvents while the extensive aromatic framework limits aqueous solubility [5] [11].
Storage stability studies indicate that canagliflozin remains stable for two years when stored at -20°C under desiccated conditions [5] [6]. Solutions in dimethyl sulfoxide maintain stability for up to one month when stored at -20°C [5]. The compound's stability profile suggests resistance to hydrolysis under neutral conditions but potential susceptibility to oxidative degradation [5].
Table 4: Physical Properties of Canagliflozin
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 90-95°C | [11] [15] |
Boiling Point (°C) | 642.9 ± 55.0 (predicted) | [16] [19] |
Density (g/cm³) | 1.4 ± 0.1 | [16] [19] |
Flash Point (°C) | 342.6 ± 31.5 | [16] [19] |
Solubility in Water | Practically insoluble | [11] |
Solubility in Methanol | Freely soluble | [11] |
Storage Temperature (°C) | -20 | [5] [6] |
Stability | Stable for 2 years as supplied | [5] |
Color/Appearance | White to pale yellow solid | [5] |
Comprehensive stability studies conducted according to International Conference on Harmonization guidelines have characterized the degradation behavior of canagliflozin under various stress conditions [14] [15]. The compound demonstrates differential stability depending on the environmental stressors applied, with thermal conditions providing the greatest stability and oxidative stress causing the most extensive degradation [14] [15] [18].
Under thermal stress conditions, canagliflozin exhibits remarkable stability with only 15.48% degradation and 84.52% recovery after exposure to elevated temperatures [15]. This thermal stability reflects the robust nature of the C-glucosidic bond and the inherent stability of the aromatic ring systems [15]. The minimal thermal degradation suggests that the compound can withstand moderate temperature variations during processing and storage [15].
Acid hydrolysis studies using 0.1 normal hydrochloric acid revealed 23.77% degradation with 76.23% compound recovery [15] [18]. Interestingly, under acidic conditions, canagliflozin forms pseudo-degradation products through reactions with co-solvents such as acetonitrile and methanol [18]. These pseudo-degradation products result from solvent addition rather than true molecular fragmentation, representing a unique degradation pathway specific to the experimental conditions [18].
Alkaline hydrolysis with 0.1 normal sodium hydroxide caused 20.16% degradation, indicating moderate susceptibility to base-catalyzed reactions [15]. The alkaline degradation likely involves hydroxyl group deprotonation and subsequent nucleophilic attack on susceptible bonds within the molecule [15]. The relatively limited degradation under these conditions suggests that the compound maintains reasonable stability across a range of pH values [15].
Oxidative stress using hydrogen peroxide produced the most significant degradation, with 28.11% compound loss [14] [15] [18]. Liquid chromatography-mass spectrometry analysis identified a single major oxidative degradation product, suggesting a specific oxidation pathway rather than random molecular fragmentation [14] [18]. The oxidative susceptibility likely involves the thiophene ring system or the phenolic portions of the molecule [18].
Photolytic degradation under ultraviolet light exposure resulted in 26.36% degradation, indicating moderate photosensitivity [15]. The photodegradation products formed through light-induced molecular rearrangements or bond cleavage reactions [15]. This photosensitivity necessitates protection from light during storage and handling to maintain compound integrity [15].
Table 5: Chemical Stability of Canagliflozin Under Stress Conditions
Stress Condition | Recovery (%) | Degradation (%) | Major Degradation Products |
---|---|---|---|
Acid Hydrolysis (0.1N HCl) | 76.23 | 23.77 | Pseudo-degradation products with co-solvents |
Alkaline Hydrolysis (0.1N NaOH) | 79.84 | 20.16 | Alkaline hydrolysis products |
Oxidative Stress (H₂O₂) | 71.89 | 28.11 | Single oxidative degradation product |
Thermal Degradation | 84.52 | 15.48 | Minor thermal degradation |
Photolytic Degradation (UV) | 73.64 | 26.36 | Photodegradation products |
Neutral Conditions | Stable | Minimal | None observed |
Irritant;Environmental Hazard